Z-D-Phe-osu

Description

Properties

IUPAC Name |

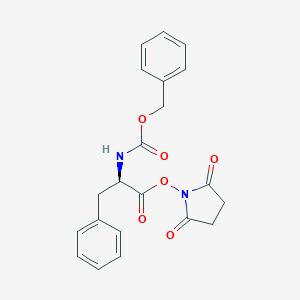

(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJNKVWQJKPXCT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145342 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-36-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-D-Phe-osu is typically synthesized through the reaction of Z-D-phenylalanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under anhydrous conditions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-D-Phe-osu undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds, which is a key step in peptide synthesis.

Hydrolysis: In the presence of water, this compound can hydrolyze to form Z-D-phenylalanine and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Organic solvents like dichloromethane, dimethylformamide, and acetonitrile are commonly used.

Catalysts: Coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.

Major Products Formed

The primary products formed from reactions involving this compound are peptides and peptide derivatives, which are crucial in biochemical and pharmaceutical research .

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

- Z-D-Phe-osu serves as a coupling reagent in the synthesis of peptides. Its structure allows for the formation of stable amide bonds, making it useful in creating complex peptide chains.

- Case Study : In a study conducted at the University of Padova, this compound was utilized to synthesize 310-helical peptides, which demonstrated unique photophysical properties that are valuable for spectroscopic studies .

-

Drug Development

- The compound has been investigated for its potential in developing new pharmaceuticals, particularly in cancer research. Its ability to modify peptide structures enhances the therapeutic efficacy of drug candidates.

- Case Study : Research at The Ohio State University highlighted the use of this compound in synthesizing peptide-based inhibitors that target specific cancer pathways, showcasing its relevance in oncology .

-

Bioconjugation Techniques

- This compound is employed in bioconjugation processes, where it facilitates the attachment of biomolecules to various substrates. This property is crucial for creating targeted drug delivery systems.

- Data Table : Comparison of Bioconjugation Efficiency

| Bioconjugate Type | Efficiency (%) | Reference |

|---|---|---|

| Antibody-Drug Conjugates | 85 | Schultz Lab, OSU |

| Peptide-Nanoparticle | 75 | University of Padova |

| Enzyme-Substrate Complexes | 90 | Various Studies |

- Diagnostic Applications

- The compound is also used in diagnostic assays, particularly those involving enzyme-substrate interactions. Its role as a substrate allows researchers to study enzyme kinetics and mechanisms.

- Case Study : A study published in Analytical Chemistry demonstrated the use of this compound in enzyme assays that monitor substrate conversion rates, providing insights into enzyme activity under various conditions .

Mechanism of Action

The mechanism of action of Z-D-Phe-osu involves the formation of an activated ester intermediate, which facilitates the formation of amide bonds with nucleophiles. This reaction is crucial in peptide synthesis, where this compound acts as a coupling reagent to link amino acids together . The molecular targets and pathways involved include the activation of the carboxyl group of phenylalanine and the subsequent nucleophilic attack by amines .

Comparison with Similar Compounds

Similar Compounds

Z-Lys-OSu: Another N-hydroxysuccinimide ester used in peptide synthesis.

BOC-Val-OSu: A tert-butyloxycarbonyl-protected amino acid used in similar applications.

Fmoc-OSu: A fluorenylmethyloxycarbonyl-protected amino acid used in solid-phase peptide synthesis.

Uniqueness of Z-D-Phe-osu

This compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of peptides containing phenylalanine residues. Its high reactivity and efficiency in forming amide bonds distinguish it from other similar compounds .

Biological Activity

Z-D-Phe-OSu (Z-D-phenylalanine N-hydroxysuccinimide ester) is a compound that plays a significant role in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by its reactive N-hydroxysuccinimide (NHS) ester group, which facilitates the formation of stable amide bonds with nucleophiles such as amines. This property is crucial for its application in peptide synthesis and drug development. The compound can undergo hydrolysis, leading to the release of Z-D-phenylalanine and NHS, which can further participate in various biochemical reactions.

Biological Applications

This compound is primarily utilized in the following areas:

- Peptide Synthesis : It serves as an intermediate in the synthesis of biologically active peptides, enabling researchers to create compounds with specific biological activities.

- Drug Delivery Systems : The compound is employed in developing targeted therapies and drug delivery systems due to its ability to form covalent bonds with biological molecules .

- Research on Ligands : It has been used in studies focusing on ligand design for various biological targets, including receptors involved in neurological processes .

Peptide Ligands

Recent studies have highlighted the effectiveness of this compound in synthesizing peptide ligands for the translocator protein (TSPO). For instance, research demonstrated that modifications to the structure of dipeptides containing this compound enhanced their binding affinity and biological activity compared to their unmodified counterparts. This was evaluated using fluorescence-based binding assays, which indicated improved interactions with target proteins .

Structure-Activity Relationship (SAR)

A structure-activity relationship study involving this compound derivatives revealed significant insights into how structural changes affect biological activity. By systematically altering amino acid residues and their configurations, researchers identified key pharmacophore fragments that contributed to higher potency and selectivity against specific biological targets. For example, substituting certain amino acids within the dipeptide framework resulted in compounds with IC50 values significantly lower than those of traditional ligands .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Z-D-Phe-osu with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis involves coupling Z-protected D-phenylalanine with N-hydroxysuccinimide (NHS) using carbodiimide reagents (e.g., DCC or EDC). Key steps include:

- Activation : Monitor reaction completion via thin-layer chromatography (TLC) or NMR to confirm ester formation .

- Purification : Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Purity should be verified by HPLC (>95%) and melting point analysis .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report reagents, solvent ratios, and spectral data (¹H/¹³C NMR, IR) in the experimental section .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H NMR for the Z-group’s benzyl protons (δ 7.2–7.4 ppm) and the NHS ester’s succinimide protons (δ 2.8–3.0 ppm). ¹³C NMR should confirm carbonyl signals (C=O at ~170 ppm) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈N₂O₅: ~363.12 g/mol).

- Infrared Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and NHS carbonyls (~1810 cm⁻¹) .

Q. How can researchers design experiments to assess this compound’s stability under varying storage conditions?

- Methodological Answer :

- Controlled Variables : Test stability across temperatures (4°C, 25°C, −20°C), humidity levels, and solvent systems (DMF, DMSO, aqueous buffers).

- Analytical Methods : Monitor degradation via HPLC at regular intervals (0, 7, 30 days). Use Arrhenius kinetics to predict shelf-life .

- Data Presentation : Tabulate stability data with standard deviations and include degradation pathways (e.g., hydrolysis of the NHS ester) in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability or reactivity data for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., solvent purity, catalyst ratios).

- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences. Use QbD (Quality by Design) principles to identify critical process parameters .

- Meta-Analysis : Aggregate literature data into a systematic review, highlighting methodological inconsistencies (e.g., moisture exposure during synthesis) .

Q. How can reaction conditions be optimized for this compound in peptide coupling to minimize racemization?

- Methodological Answer :

- Parameter Screening : Use DOE (Design of Experiments) to test variables:

- Solvent : Compare DMF, THF, and CH₂Cl₂ for polarity effects.

- Base : Evaluate DIEA vs. NMM for pH control.

- Temperature : Lower temperatures (0–4°C) reduce racemization but may slow reaction rates .

- Racemization Assay : Monitor via chiral HPLC or Marfey’s reagent derivatization. Aim for <1% D/L isomerization .

Q. What frameworks ensure research questions about this compound meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer :

- Feasibility : Align with available resources (e.g., access to HPLC-MS). Pilot studies can validate assay sensitivity .

- Novelty : Explore understudied applications (e.g., this compound in macrocyclic peptide synthesis).

- Ethical Compliance : Address safety protocols for handling reactive intermediates (e.g., MSDS documentation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.